2-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER
Overview
Description
2-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an allyl group, a chlorobenzyl thioether, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with an allyl-substituted triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
2-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved may include disruption of cell membrane integrity or inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-3-[(3-chlorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole
- 4-allyl-3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
Uniqueness
2-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-4-CHLOROPHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and methoxyphenyl groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(3-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-3-9-24-18(16-11-15(21)7-8-17(16)25-2)22-23-19(24)26-12-13-5-4-6-14(20)10-13/h3-8,10-11H,1,9,12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKGEBRMXCBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C(N2CC=C)SCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.